3-(Benzylamino)oxolane-3-carboxylic acid 3-(Benzylamino)oxolane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1340215-39-5
VCID: VC2558131
InChI: InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
SMILES: C1COCC1(C(=O)O)NCC2=CC=CC=C2
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

3-(Benzylamino)oxolane-3-carboxylic acid

CAS No.: 1340215-39-5

Cat. No.: VC2558131

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzylamino)oxolane-3-carboxylic acid - 1340215-39-5

Specification

CAS No. 1340215-39-5
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 3-(benzylamino)oxolane-3-carboxylic acid
Standard InChI InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
Standard InChI Key UZLSSCFGNVYENJ-UHFFFAOYSA-N
SMILES C1COCC1(C(=O)O)NCC2=CC=CC=C2
Canonical SMILES C1COCC1(C(=O)O)NCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

3-(Benzylamino)oxolane-3-carboxylic acid is an organic compound characterized by the presence of an oxolane ring (also known as tetrahydrofuran), a benzylamino group, and a carboxylic acid functional group at the 3-position of the oxolane ring. This unique structural arrangement contributes to its chemical reactivity and potential biological activity.

Basic Identification Data

ParameterValue
CAS Number1340215-39-5
Molecular FormulaC12H15NO3
Molecular Weight221.25-221.26 g/mol
IUPAC Name3-(benzylamino)tetrahydrofuran-3-carboxylic acid
SMILESO=C(O)C1(NCC2=CC=CC=C2)CCOC1
InChIInChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
InChIKeyUZLSSCFGNVYENJ-UHFFFAOYSA-N

The compound possesses a nitrogen atom that serves as a potential hydrogen bond acceptor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor. These features are particularly important for molecular recognition in biological systems and contribute to the compound's potential pharmacological properties .

Structural Variants

The compound can exist in different forms, including:

  • Free base form (CAS: 1340215-39-5)

  • Hydrochloride salt (CAS: 1803583-24-5) with molecular formula C12H16ClNO3 and molecular weight 257.71 g/mol

The stereochemistry at the 3-position of the oxolane ring can also vary, with the (3R) enantiomer specifically identified in some databases .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(Benzylamino)oxolane-3-carboxylic acid is essential for its characterization, handling, and application in research and development settings.

Computed Properties

PropertyValueReference
XLogP3-AA-1.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass221.10519334 Da
TPSA (Topological Polar Surface Area)58.56
LogP1.4417

The negative XLogP3-AA value (-1.6) suggests that the compound is relatively hydrophilic and may have reasonable water solubility . This property is particularly important for pharmaceutical applications, as it affects absorption, distribution, and bioavailability.

Reactivity

The reactivity of 3-(Benzylamino)oxolane-3-carboxylic acid is primarily dictated by its functional groups:

  • The carboxylic acid group can participate in typical acid-base reactions, esterification, and amide formation

  • The secondary amine (benzylamino group) can undergo N-alkylation, acylation, and other nucleophilic reactions

  • The oxolane ring provides conformational constraints and can influence the spatial arrangement of the other functional groups

Biological Activity and Applications

The unique structural features of 3-(Benzylamino)oxolane-3-carboxylic acid suggest potential biological activities and applications in various fields, particularly in medicinal chemistry and drug development.

Applications in Drug Development

3-(Benzylamino)oxolane-3-carboxylic acid is classified as a "Protein Degrader Building Block" , indicating its potential utility in the emerging field of targeted protein degradation. This approach involves designing molecules that can selectively degrade disease-causing proteins through the cell's natural protein degradation machinery.

As a building block, the compound could be incorporated into larger molecules designed to:

  • Target specific disease-related proteins

  • Facilitate protein-protein interactions necessary for degradation

  • Enhance the pharmacokinetic properties of degrader molecules

Research Applications

Beyond potential therapeutic applications, 3-(Benzylamino)oxolane-3-carboxylic acid may serve as a valuable tool in basic research:

  • As a synthetic intermediate in the preparation of more complex molecules

  • In structure-activity relationship studies to explore the impact of structural modifications on biological activity

  • As a reference compound for analytical method development

SupplierCatalog IDFormPurityCAS NumberReference
AChemBlockG-6866Not specified97%1340215-39-5
Vulcan ChemVC2558131Not specifiedNot specified1340215-39-5
CP Lab SafetyALA-B167018-1g1 gramNot specified1340215-39-5
Aladdin ScientificB167018Not specifiedNot specified1340215-39-5
ChemShuttle171127Not specified95%1340215-39-5
Sigma-Aldrich (discontinued)PHB00075SolidNot specified1340215-39-5
ChemSceneCS-0184692Not specified98%1803583-24-5 (HCl salt)

The hydrochloride salt (3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride) has also been commercially available but is listed as discontinued by some suppliers .

Analytical Characterization

Analytical techniques are essential for characterizing 3-(Benzylamino)oxolane-3-carboxylic acid and confirming its identity and purity.

Spectroscopic Methods

While specific spectroscopic data for 3-(Benzylamino)oxolane-3-carboxylic acid is limited in the available literature, common analytical techniques for characterizing similar compounds include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

Research on related compounds indicates that "NMR spectra and microanalytical data were collected for final compounds to confirm their identity and assess their purity" .

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